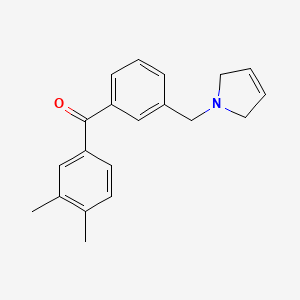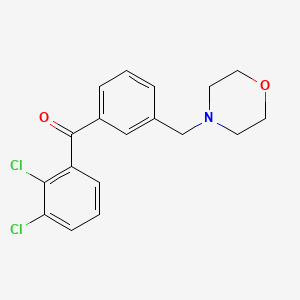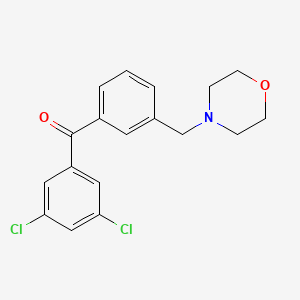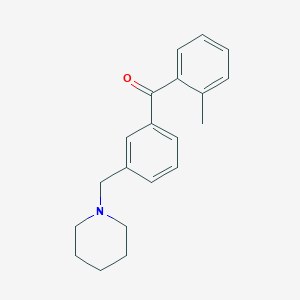
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone, also known as 3-((2,5-DHPPM) is a chemical compound which has been studied for its potential applications in scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic compound, and is composed of a phenyl group and a 3,4-dimethylphenyl group. The purpose of
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study synthesized novel derivatives related to the specified compound and evaluated their in vitro antimicrobial activities. These compounds showed good antibacterial and antifungal activity, attributed to the presence of a heterocyclic ring. The introduction of a methoxy group further increased this activity, suggesting the potential of these derivatives as new antimicrobial agents (Hublikar et al., 2019).
Synthetic Methodology Development
Research has focused on developing efficient synthetic procedures for related compounds. For example, a one-pot synthesis method was elaborated for pyrrole derivatives using acetophenone, showcasing an economical approach to synthesizing these compounds (Kaur & Kumar, 2018).
Structural Analysis and Crystallography
Studies have also delved into the crystal structure and molecular structure of related compounds. Isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, which obey the chlorine-methyl exchange rule, have been explored. Such research is vital for understanding the molecular and crystallographic properties of these compounds (Swamy et al., 2013).
Antioxidant and Insect Antifeedant Potency
Some derivatives have been synthesized to study their antimicrobial, antioxidant, and insect antifeedant activities. This indicates the broad scope of applications for these compounds in various fields, including agriculture and medicine (Thirunarayanan, 2015).
Potential Inhibitors in Biochemical Processes
Another study screened a broad group of compounds, including pyrazoles and pyrroles, to identify potential inhibitor lead compounds for fructose-1,6-bisphosphatase, a key enzyme in glucose metabolism. This highlights the potential use of these compounds in developing treatments for metabolic disorders (Rudnitskaya et al., 2009).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that nitrogen-containing heterocycles, like this compound, play a key role in drug production . They are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential wide range of biological activities .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQZNEOLBQJIMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643488 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | |
CAS RN |
898749-04-7 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)
![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)
![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)










